Tetrahydrofurfuryl salicylate

Description

Academic Significance and Research Trajectory

The academic significance of tetrahydrofurfuryl salicylate (B1505791) is primarily rooted in its application as a functional molecule in materials science and applied chemistry. Research has explored its utility beyond traditional applications, for instance, as a specialized reagent in industrial processes.

A notable area of research involves its use as a collector in the flotation of low-rank coal (LRC). mdpi.com A study investigated a series of tetrahydrofurfuryl esters, including tetrahydrofurfuryl salicylate, as alternative collectors to traditional hydrocarbon oils like kerosene. mdpi.com The research found that these ester-based collectors, which are considered more environmentally friendly due to their biodegradability and low toxicity, demonstrated superior performance in enhancing LRC flotation. mdpi.com Specifically, the study highlighted that the adsorption of this compound onto the LRC surface increased its carbon content and hydrophobicity, which are crucial for the flotation process. mdpi.com The presence of both the aromatic salicylate group and the polar ether group in the tetrahydrofurfuryl ring likely contributes to its effectiveness in interacting with the coal surface. mdpi.com This line of research positions this compound as a compound of interest for developing more efficient and sustainable mineral processing technologies. mdpi.com

Structural Classification and Ester Chemistry Context

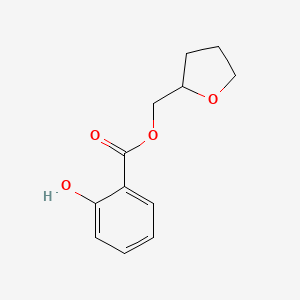

This compound is structurally classified as an ester. It is the product of the esterification between salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. The molecule, with the chemical formula C₁₂H₁₄O₄, incorporates two key functional components: the salicylate group and the tetrahydrofurfuryl group. ontosight.aiscbt.com

The salicylate portion consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a carboxyl (-COO-) group, which forms the ester linkage. This aromatic system is a well-known chemical scaffold. The second component is the tetrahydrofurfuryl group, which consists of a saturated five-membered heterocyclic ether ring (tetrahydrofuran) attached to a methylene (B1212753) bridge (-CH₂-). ontosight.ai The formal IUPAC name for the compound is oxolan-2-ylmethyl 2-hydroxybenzoate. nih.govpharmacompass.com This unique combination of an aromatic ring from the acid and a heterocyclic ring from the alcohol defines its chemical properties and behavior. ontosight.ai

The formation of this compound via esterification is a classic example of a condensation reaction in organic chemistry, where salicylic acid (an aromatic hydroxy acid) reacts with tetrahydrofurfuryl alcohol in the presence of an acid catalyst to form the ester and water.

Below is a table summarizing key physicochemical properties of the compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ nih.govscbt.com |

| Molecular Weight | 222.24 g/mol nih.govpharmacompass.com |

| IUPAC Name | oxolan-2-ylmethyl 2-hydroxybenzoate nih.gov |

| CAS Number | 2217-35-8 nih.gov |

| Boiling Point | 334.00 to 335.00 °C (estimated) thegoodscentscompany.com |

| Water Solubility | 272.7 mg/L @ 25 °C (estimated) thegoodscentscompany.com |

| logP (o/w) | 2.600 (estimated) thegoodscentscompany.com |

This table is interactive. You can sort and filter the data.

Historical Perspectives in Synthetic and Applied Chemistry Research

The history of this compound is intrinsically linked to the broader history of salicylates, which began long before the synthesis of this specific ester. The modern era of salicylates started with the isolation of "salicin" from willow bark in the early 19th century and the subsequent synthesis of salicylic acid by Raffaele Piria in 1838. nih.gov The industrial synthesis of salicylic acid was later established through methods like the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenolate. google.com

The development of various salicylate esters was driven by the need to modify the properties of salicylic acid for diverse applications. The synthesis of esters like this compound represents a deliberate chemical modification to combine the properties of the salicylate core with those of a specific alcohol—in this case, tetrahydrofurfuryl alcohol. Tetrahydrofurfuryl alcohol itself is a derivative of furfural, a platform chemical produced from biomass. researchgate.netacs.org

While early specific research milestones for this compound are not extensively documented in landmark historical papers, its synthesis follows established principles of esterification that became commonplace in the 20th century. Its appearance in commercial products, such as topical formulations, indicates its use in applied chemistry research, where formulators sought to leverage its properties as a salicylate derivative. ncats.io More recent academic research, such as its investigation as a flotation agent, shows a continued trajectory of finding novel, high-value applications for this specialty chemical. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxolan-2-ylmethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDLMXQTZJPTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043224 | |

| Record name | Tetrahydrofurfuryl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-35-8 | |

| Record name | (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2217-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrofurfuryl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KUH7HZ54V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Tetrahydrofurfuryl Salicylate (B1505791)

The conventional synthesis of tetrahydrofurfuryl salicylate is primarily achieved through esterification, a fundamental reaction in organic chemistry.

Esterification Reactions and Optimization

The direct esterification of salicylic (B10762653) acid with tetrahydrofurfuryl alcohol is a common and established method for producing this compound. vulcanchem.com This reaction typically involves heating the two reactants, often under reflux conditions, to drive the formation of the ester and water as a byproduct. vulcanchem.com

To enhance the reaction rate and yield, various parameters can be optimized. These include the molar ratio of the reactants, reaction temperature, and the removal of water as it forms to shift the equilibrium towards the product side. Industrial-scale production often employs large reactors with continuous stirring to ensure efficient mixing and heat transfer. Subsequent purification of the crude product is typically achieved through techniques such as distillation or recrystallization to obtain this compound of high purity. vulcanchem.com

Catalytic Approaches in Ester Synthesis

To accelerate the esterification process, acid catalysts are frequently employed. vulcanchem.com Strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid are effective catalysts for this reaction. vulcanchem.com The catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of tetrahydrofurfuryl alcohol.

Recent research has also explored the use of solid acid catalysts, which offer advantages in terms of separation and reusability, aligning with greener synthesis principles. For instance, ionic liquids and various metal-based catalysts have been investigated for the synthesis of other salicylates and related esters, suggesting potential applicability for this compound production. google.com The choice of catalyst can significantly influence reaction times and the formation of byproducts.

Biocatalytic Synthesis and Enzymatic Transformations

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, particularly lipases, have shown great promise in catalyzing esterification reactions with high specificity and under milder conditions. researchgate.net

Lipase-Catalyzed Esterification and Hydrolysis Mechanisms

Lipases (EC 3.1.1.3) are hydrolases that, in aqueous environments, catalyze the hydrolysis of ester bonds. jmbfs.org However, in non-aqueous or micro-aqueous media, they can efficiently catalyze the reverse reaction: ester synthesis. jmbfs.org The synthesis of various esters using lipases has been extensively studied, including those involving furan-containing alcohols like furfuryl alcohol, a close relative of tetrahydrofurfuryl alcohol. researchgate.net

The catalytic mechanism of lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov In this process, the enzyme first binds with the acyl donor (salicylic acid), forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the alcohol (tetrahydrofurfuryl alcohol) binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. nih.gov Lipases can also catalyze the hydrolysis of esters, such as tetrahydrofurfuryl butyrate, following a similar Ping-Pong Bi-Bi mechanism, but with water acting as a reactant. researchgate.net

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used as they offer enhanced stability and can be easily recovered and reused. researchgate.netresearchgate.net Studies on the synthesis of similar esters have shown that immobilized lipases can be highly effective catalysts. researchgate.net

Optimization of Biocatalytic Conditions and Enzyme Reusability

The efficiency of lipase-catalyzed synthesis is influenced by several factors, including temperature, substrate molar ratio, enzyme loading, and the reaction medium. utm.mynih.gov Optimization of these parameters is crucial for achieving high conversion rates and product yields. For instance, studies on the synthesis of other flavor esters have shown that optimal temperatures are often in the range of 40-60°C. nih.govutm.my

Solvent-free systems are particularly attractive from a green chemistry perspective, as they eliminate the need for potentially hazardous organic solvents. researchgate.netutm.my The molar ratio of the acid to the alcohol is another critical parameter, with an excess of one reactant often used to drive the reaction forward. mdpi.com

A significant advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles. researchgate.netort.edu.uy The stability and reusability of the biocatalyst are key economic considerations for industrial applications. Research has shown that immobilized lipases can retain a high percentage of their initial activity even after numerous cycles, making biocatalytic processes more cost-effective. researchgate.net For example, in the synthesis of n-octyl oleate, an immobilized lipase (B570770) retained its full activity after twelve cycles.

Below is a table summarizing key parameters and findings from studies on lipase-catalyzed ester synthesis, which can inform the optimization of this compound synthesis.

| Parameter | Optimized Condition/Finding | Rationale/Significance |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High stability, reusability, and catalytic activity in non-aqueous media. researchgate.net |

| Temperature | Typically 40-60 °C | Balances reaction rate with enzyme stability; higher temperatures can lead to denaturation. nih.gov |

| Molar Ratio | Excess of one substrate (e.g., alcohol) | Shifts the equilibrium towards product formation. mdpi.com |

| Reaction Medium | Solvent-free or non-polar organic solvents | Minimizes environmental impact and can enhance enzyme activity. researchgate.netutm.my |

| Water Removal | Crucial for driving the reaction forward | Water as a byproduct can lead to the reverse hydrolysis reaction. mdpi.com |

| Enzyme Reusability | High retention of activity over multiple cycles | Reduces overall process cost and improves sustainability. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma The synthesis of this compound can be made more environmentally friendly by adhering to these principles.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). acs.org

Use of Renewable Feedstocks: Tetrahydrofurfuryl alcohol can be derived from furfural, which is produced from the dehydration of pentose (B10789219) sugars found in agricultural byproducts like corncobs and bagasse, making it a renewable raw material. researchgate.net Salicylic acid can also be synthesized from natural sources like wintergreen oil. kozmetikpusula.com

Use of Catalysis: Catalytic reagents (especially highly selective ones like enzymes) are superior to stoichiometric reagents. acs.org They reduce energy requirements and minimize waste.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible minimizes energy consumption. imist.ma Biocatalytic processes often operate under milder conditions than traditional chemical methods. mdpi.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. pace.edu Solvent-free reaction conditions, as often employed in biocatalysis, are ideal. utm.my

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. acs.org The high specificity of enzymes can often eliminate the need for protecting groups. acs.org

The adoption of biocatalytic routes and the use of renewable starting materials are significant steps towards a greener synthesis of this compound.

Novel Synthetic Strategies and Methodological Development

The synthesis of this compound has evolved beyond traditional esterification, with significant research focusing on novel catalytic systems and environmentally benign processes. Methodological developments are geared towards improving yield, simplifying purification, and utilizing sustainable resources. Key areas of innovation include advanced catalytic transesterification and the application of biocatalysis.

Catalytic Transesterification

Transesterification represents a significant pathway for the synthesis of salicylic esters, including this compound. This method involves the reaction of an alkyl salicylate (like methyl salicylate or ethyl salicylate) with tetrahydrofurfuryl alcohol in the presence of a catalyst. The development of novel catalysts is central to enhancing the efficiency and selectivity of this process.

A variety of catalysts can be employed, broadly categorized as basic, organometallic, and solid acid catalysts. google.comresearchgate.net

Basic Catalysts: Compounds such as sodium methoxide (B1231860) and potassium carbonate are effective basic catalysts for transesterification. google.com

Organometallic Catalysts: Titanium-based (e.g., titanium tetraisopropoxide) and tin-based catalysts (e.g., di-n-octyltin oxide) are particularly noteworthy. google.comnsf.gov A significant advantage of these catalysts is that their use can potentially eliminate the need for a post-reaction water-washing step, streamlining the production process. google.com

Solid Acid Catalysts: Recent research into the synthesis of other salicylates has utilized novel solid acid catalysts, such as sulfated iron oxide-zirconia, which demonstrate high activity and potential for reusability. researchgate.net

The choice of catalyst directly influences reaction conditions and outcomes, as illustrated in the table below, which summarizes catalysts used in similar ester transesterification reactions.

| Catalyst Type | Specific Catalyst Example | Key Advantage | Reference |

|---|---|---|---|

| Basic | Sodium Methoxide, Potassium Carbonate | Effective for transesterification. | google.com |

| Organometallic (Titanium-based) | Titanium Tetraisopropoxide | May eliminate the need for water-washing treatment. | google.com |

| Organometallic (Tin-based) | Di-n-octyltin oxide (DOTO) | Effective in melt transesterification. | nsf.gov |

| Solid Acid | Sulfated Iron Oxide-Zirconia | High activity and potential for reusability in salicylate synthesis. | researchgate.net |

Biocatalytic Synthesis

A significant advancement in ester synthesis is the use of enzymes as catalysts, a cornerstone of green chemistry. Lipases, in particular, have been extensively studied for their efficacy in catalyzing esterification and transesterification reactions under mild conditions. researchgate.netmdpi.com The enzyme Novozyme 435, an immobilized Candida antarctica lipase B, is frequently cited for its high efficiency and stability in producing various esters, including those with complex alcohol moieties like tetrahydrofurfuryl alcohol. researchgate.netresearchgate.net

The enzymatic synthesis of this compound would proceed via either the direct esterification of salicylic acid and tetrahydrofurfuryl alcohol or the transesterification of an alkyl salicylate with tetrahydrofurfuryl alcohol. Key advantages of this biocatalytic approach include: mdpi.com

High Specificity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of unwanted by-products.

Mild Reaction Conditions: Enzymatic reactions are typically conducted at or near room temperature and atmospheric pressure, lowering energy consumption.

Environmental Benefits: The process avoids the use of harsh acids or metallic catalysts, leading to a cleaner and more sustainable synthesis.

Research on the synthesis of similar esters provides insight into the typical parameters for lipase-catalyzed reactions. For example, the transesterification of geraniol (B1671447) with ethyl acetate (B1210297) using Novozyme 435 achieved high conversion with specific molar ratios and catalyst loadings at moderate temperatures. researchgate.net

| Enzyme | Reaction Type | Exemplary Substrates | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Novozyme 435 (immobilized Candida antarctica lipase) | Transesterification | Geraniol and Ethyl Acetate | Achieved 83% conversion at 60°C in 2 hours with a 1:7 molar ratio (alcohol:acyl donor). | researchgate.net |

| Novozyme 435 | Esterification & Transesterification | Tetrahydrofurfuryl alcohol and Butyric acid/Ethyl butyrate | Successfully catalyzed the synthesis of tetrahydrofurfuryl butyrate. | researchgate.net |

| Lipases (general) | Polycondensation | Dicarboxylic acids and Diols | Enzymes can be reused, and reactions are safer for the environment. | mdpi.com |

These novel strategies, particularly those involving advanced organometallic catalysts and biocatalysis, represent the forefront of methodological development for the synthesis of this compound, aligning with the chemical industry's broader goals of process intensification and sustainability.

Advanced Spectroscopic and Characterization Techniques

High-Resolution Spectroscopic Methods for Structural Elucidation

The structural confirmation and detailed analysis of Tetrahydrofurfuryl salicylate (B1505791), with the chemical formula C₁₂H₁₄O₄, rely on a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework, from the proton and carbon environment to functional group identification and mass determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Based on the structure of Tetrahydrofurfuryl salicylate, which comprises a salicylic (B10762653) acid moiety ester-linked to a tetrahydrofurfuryl group, specific NMR signals can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the salicylate ring and the aliphatic protons of the tetrahydrofurfuryl group. The aromatic region (typically δ 6.5-8.0 ppm) should display signals for four protons on a 1,2-disubstituted benzene (B151609) ring. The aliphatic region will be more complex due to the tetrahydrofuran (B95107) ring and the methylene (B1212753) bridge. A broad singlet for the phenolic hydroxyl proton is also anticipated, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing twelve distinct carbon signals. The carbonyl carbon of the ester is expected at the downfield end of the spectrum (around 170 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon bearing the hydroxyl group being the most deshielded. The carbons of the tetrahydrofurfuryl moiety will be found in the upfield region of the spectrum.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity within the salicylate and tetrahydrofurfuryl spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the salicylate and tetrahydrofurfuryl fragments through the ester linkage.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | - | ~169.5 |

| 2' | - | ~115.0 |

| 3' | ~10.5 (s, 1H) | ~161.0 |

| 4' | ~7.8 (dd, 1H) | ~118.0 |

| 5' | ~6.9 (t, 1H) | ~136.0 |

| 6' | ~7.4 (t, 1H) | ~119.5 |

| 7' | ~6.9 (d, 1H) | ~130.0 |

| 1'' | ~4.3 (m, 2H) | ~68.0 |

| 2'' | ~4.2 (m, 1H) | ~77.0 |

| 3'' | ~1.9-2.1 (m, 2H) | ~28.0 |

| 4'' | ~1.8-1.9 (m, 2H) | ~25.5 |

| 5'' | ~3.8 (m, 2H) | ~69.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, ester, ether, and aromatic functionalities.

The key predicted vibrational frequencies are:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹.

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ester and Ether): Strong bands in the 1050-1300 cm⁻¹ range.

Interactive Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| Ester C=O Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Ester/Ether C-O Stretch | 1050-1300 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

For this compound (C₁₂H₁₄O₄), the monoisotopic mass is calculated to be 222.0892 Da. scbt.com HRMS would be used to confirm this exact mass, thereby verifying the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 222. The fragmentation pattern would likely involve:

Loss of the tetrahydrofurfuryl group, leading to a fragment corresponding to salicylic acid (m/z 138) or a related ion (m/z 121, after loss of OH).

Cleavage of the tetrahydrofuran ring, resulting in characteristic fragments.

A base peak corresponding to the hydroxytropylium ion (m/z 121) is a common feature in the mass spectra of salicylates.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Monoisotopic Mass | 222.0892 Da |

| Molecular Ion (M⁺) | m/z 222 |

| Key Fragment Ion | m/z 121 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The salicylate moiety in this compound acts as a chromophore. The UV-Visible spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption maxima characteristic of the salicylate structure, likely in the range of 230-240 nm and 300-310 nm.

Interactive Table: Predicted UV-Visible Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~235 |

| n → π | ~305 |

Surface Science Characterization in Applied Research

When this compound is incorporated into a material, its surface properties can be critical for performance. Surface science techniques are employed to analyze the elemental and chemical composition of the outermost layers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

For a surface containing this compound, XPS would provide detailed information about the carbon and oxygen environments.

Survey Spectrum: Would show peaks for carbon (C 1s) and oxygen (O 1s), confirming their presence on the surface.

High-Resolution C 1s Spectrum: This spectrum would be deconvoluted into several peaks representing the different chemical states of carbon:

C-C/C-H bonds from the aromatic and aliphatic parts of the molecule.

C-O bonds from the ether and ester groups.

O-C=O bond from the ester group.

High-Resolution O 1s Spectrum: This spectrum would also be complex, with distinct peaks for:

The oxygen in the phenolic hydroxyl group (C-OH).

The carbonyl oxygen in the ester group (C=O).

The single-bonded oxygen in the ester and ether groups (C-O-C).

This detailed analysis allows for the confirmation of the molecule's presence and integrity on a surface, as well as studies of its orientation and interaction with the substrate.

Interactive Table: Predicted XPS Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |

| Carbon | C 1s | ~284.8 | C-C, C-H |

| Carbon | C 1s | ~286.5 | C-O (Ether/Ester) |

| Carbon | C 1s | ~289.0 | O-C=O (Ester) |

| Oxygen | O 1s | ~532.0 | C=O (Ester) |

| Oxygen | O 1s | ~533.5 | C-O (Ether/Ester/Phenol) |

Contact Angle Measurement for Surface Wettability Studies

Contact angle measurement is a fundamental technique used to quantify the wettability of a solid surface by a liquid. The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com This measurement provides critical insights into the surface energy of the solid and the surface tension of the liquid, governing how the liquid spreads over or adheres to the surface. nih.gov A contact angle of less than 90° indicates that the liquid wets the surface (hydrophilic), while an angle greater than 90° signifies poor wetting (hydrophobic). nanoscience.com The most common method for this analysis is the sessile drop technique, where a droplet of liquid is placed on the solid surface and the angle is measured optically. aalto.fiaalto.fi

In the context of this compound, contact angle measurements would be invaluable for studying its interaction with various substrates. For instance, in topical formulations, understanding the wettability of this compound on skin or synthetic membranes is crucial for predicting its spreading characteristics and absorption potential. Research in this area would involve depositing droplets of pure this compound or its formulations onto relevant surfaces and measuring the resulting static or dynamic (advancing and receding) contact angles. aalto.fi While specific research data on the contact angle of this compound is not extensively published, the table below illustrates the type of data that such an investigation would yield.

Interactive Data Table: Illustrative Contact Angle Data for this compound This table presents hypothetical data for illustrative purposes.

| Substrate Material | Liquid Phase | Measured Contact Angle (θ) | Wettability Classification |

|---|---|---|---|

| Glass Slide (Control) | This compound | 35° | High (Hydrophilic) |

| Polydimethylsiloxane (PDMS) | This compound | 68° | Moderate |

| Paraffin Wax Film | This compound | 105° | Low (Hydrophobic) |

Zeta Potential Analysis for Colloidal and Interfacial Properties

Zeta potential is a key indicator of the surface charge of particles suspended in a liquid and is a critical parameter for evaluating the stability of colloidal dispersions like emulsions and suspensions. researchgate.net It measures the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. A high zeta potential value (e.g., > ±30 mV) generally indicates strong repulsion between particles, leading to a stable system that resists aggregation or flocculation. researchgate.net Conversely, a low zeta potential suggests weaker repulsive forces, which can lead to instability and particle aggregation.

For this compound, which is an oily liquid, zeta potential analysis is most relevant when it is formulated as an emulsion or nano-emulsion for use in various products. In such systems, this compound would constitute the oil phase, dispersed as fine droplets in an aqueous medium with the help of emulsifying agents. Measuring the zeta potential of these droplets would allow formulators to predict the long-term stability of the emulsion. The analysis would reveal how factors like pH, ionic strength, and the concentration of surfactants affect the surface charge of the droplets and, consequently, the stability of the entire formulation.

Interactive Data Table: Hypothetical Zeta Potential of a this compound Emulsion This table presents hypothetical data for illustrative purposes to show the effect of pH on emulsion stability.

| pH of Aqueous Phase | Average Droplet Size (nm) | Zeta Potential (mV) | Predicted Colloidal Stability |

|---|---|---|---|

| 3.0 | 250 | +35 | Good |

| 5.0 | 265 | +15 | Moderate |

| 7.0 | 450 | -5 | Low (Aggregation Likely) |

Chromatographic Separations and Coupled Techniques in Research

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. agilent.com In GC, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint.

GC-MS is a highly suitable method for the analysis of this compound due to its molecular weight and expected volatility. The technique can be used for purity assessment, identification of related impurities from synthesis, or quantification in a complex matrix. nih.gov The electron impact (EI) ionization in GC-MS generates reproducible mass spectra that can be compared against spectral libraries for confident identification. nih.gov A typical analysis would involve injecting a solution of the compound onto a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature ramp to ensure efficient separation. researchgate.net

Interactive Data Table: Expected GC-MS Fragmentation Data for this compound Data is based on theoretical fragmentation patterns of the molecular structure.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |

|---|---|---|

| 222 | [M]+ (Molecular Ion) | Low |

| 121 | [C₇H₅O₃]+ (Salicyloyl ion) | High |

| 120 | [C₇H₄O₂]+ (Loss of OH from salicylic acid) | Moderate |

| 93 | [C₆H₅O]+ (Phenoxy ion) | Moderate |

| 85 | [C₅H₉O]+ (Tetrahydrofurfuryl cation) | High |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an advanced analytical method that combines the separation power of liquid chromatography with the high mass accuracy and sensitivity of a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. nih.gov This technique is particularly valuable for confirming the elemental composition of a compound by measuring its mass with extremely high precision (typically to four or five decimal places). youtube.com This allows for the calculation of a molecular formula, providing a high degree of confidence in the identification of known compounds and the characterization of unknown substances. youtube.com

For this compound (C₁₂H₁₄O₄), LC-HRMS can unequivocally confirm its identity by comparing the experimentally measured accurate mass to the theoretically calculated exact mass. Any deviation, measured in parts-per-million (ppm), is typically less than 5 ppm for a positive identification. This method is crucial for reference standard characterization and for distinguishing the compound from isomers or other substances with the same nominal mass.

Interactive Data Table: LC-HRMS Data for this compound

| Ion Adduct | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 223.0965 | 223.0963 | -0.90 |

| [M+Na]⁺ | 245.0784 | 245.0781 | -1.22 |

Size Exclusion Chromatography (SEC-HRMS)

Size Exclusion Chromatography (SEC), also known as gel-permeation chromatography (GPC), is a chromatographic technique that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. lcms.cz The stationary phase consists of porous particles; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. lcms.cz SEC is the standard method for analyzing large molecules like polymers and proteins. lcms.cz

The direct application of SEC for the analysis of a small molecule like this compound (molecular weight 222.24 g/mol ) is limited, as the technique is not designed to resolve small molecules from one another effectively. However, coupling SEC with HRMS can be highly useful in specific research contexts, such as the analysis of a formulated product. For example, if this compound is incorporated into a polymeric delivery system (e.g., a cream or gel containing large polymer excipients), SEC-HRMS could be used to separate the small active ingredient from the large polymer matrix. The polymer would elute first, followed by the smaller this compound molecule, which could then be identified and quantified by the high-resolution mass spectrometer.

Interactive Data Table: Illustrative SEC Separation of a Formulation This table presents hypothetical data to illustrate the separation principle.

| Compound | Molecular Weight ( g/mol ) | Expected Elution Time (min) |

|---|---|---|

| Polyethylene Glycol (Excipient) | ~10,000 | 8.5 |

Toxicological Profiles and Underlying Molecular Pathways

Cellular and Subcellular Toxicological Mechanisms

Uncoupling of Oxidative Phosphorylation and Mitochondrial Dysfunction

Salicylates are known to disrupt mitochondrial function by acting as uncoupling agents of oxidative phosphorylation. nih.govlitfl.com This process involves the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. By halting the electron transport chain, salicylates prevent the efficient production of ATP, forcing cells to rely on less efficient energy production pathways. litfl.com This uncoupling leads to an increase in oxygen consumption and carbon dioxide production, which contributes to the systemic toxicological profile. litfl.com

The effects of salicylate (B1505791) on mitochondria are comparable to those of classic uncoupling agents like dinitrophenol. nih.gov This interference with mitochondrial respiration and energy conversion is a central mechanism of drug-induced toxicity. nih.govnih.gov The resulting energy deficit and metabolic shift can trigger downstream inflammatory responses and impair cellular homeostasis. nih.gov

Perturbation of Acid-Base Homeostasis (e.g., Respiratory Alkalosis, Metabolic Acidosis)

A hallmark of salicylate toxicity is a complex, mixed acid-base disturbance. litfl.comrch.org.au Initially, salicylates directly stimulate the respiratory centers in the central nervous system, leading to hyperventilation. litfl.com This increased rate and depth of breathing causes an excessive elimination of carbon dioxide, resulting in a primary respiratory alkalosis. litfl.com

Concurrently, the uncoupling of oxidative phosphorylation leads to a shift towards anaerobic metabolism and the accumulation of organic acids, primarily lactic acid. litfl.com This, along with the contribution from the acidic salicylate metabolites themselves, results in the development of a high anion gap metabolic acidosis. litfl.comnih.gov As toxicity progresses, this metabolic acidosis becomes the dominant and more life-threatening disturbance, especially as the body's compensatory mechanisms become exhausted. nih.gov

| Phase of Salicylate Toxicity | Primary Acid-Base Disturbance | Underlying Mechanism | Typical Clinical Signs |

| Early | Respiratory Alkalosis | Direct stimulation of the medullary respiratory center. litfl.com | Hyperpnoea, Tachypnea. nih.gov |

| Later | Metabolic Acidosis | Uncoupling of oxidative phosphorylation, leading to lactic acid accumulation. litfl.com | Confusion, Seizures, Coma. nih.gov |

| Mixed | Combined Respiratory Alkalosis and Metabolic Acidosis | Co-occurrence of both primary disturbances. | Variable, depending on the dominant disorder. |

Effects on Platelet Aggregation and Coagulation Cascades

Salicylates, including the active metabolite of Tetrahydrofurfuryl salicylate, exert significant effects on hemostasis, primarily through the inhibition of platelet function. nih.gov These compounds inhibit platelet aggregation induced by various stimuli, including collagen and thrombin. nih.gov The principal mechanism is the suppression of the release of platelet constituents, such as adenosine (B11128) diphosphate (B83284) (ADP) and serotonin (B10506), which are crucial for amplifying the aggregation response. nih.gov

Furthermore, research on the effects of aspirin (B1665792) (acetylsalicylic acid) shows a direct, linear relationship between the inhibition of platelet thromboxane (B8750289) A2 (TXA2) generation and the subsequent reduction in TXA2-mediated platelet aggregation. nih.gov By inhibiting the production of this potent pro-aggregatory molecule, salicylates effectively reduce the ability of platelets to form thrombi. nih.govnih.gov

Gene Expression and Resistance Mechanisms

Induction of Multi-Antibiotic Resistance (e.g., Mar Operon Activation)

In bacteria such as Escherichia coli, salicylates can induce a phenotype of multiple antibiotic resistance. nih.govnih.gov This is achieved primarily through the activation of the multiple antibiotic resistance (mar) regulon. nih.gov Salicylate functions by inhibiting the MarR protein, which is the repressor of the marRAB operon. nih.govresearchgate.net This de-repression leads to an increased synthesis of the transcriptional activator, MarA. nih.gov

The MarA protein, in turn, modulates the expression of a wide array of genes. It activates the expression of the AcrAB-TolC multidrug efflux pump, which actively expels antibiotics from the bacterial cell. nih.govresearchgate.net Concurrently, MarA represses the synthesis of outer membrane porins like OmpF, thereby reducing the permeability of the bacterial envelope to antibiotics. nih.gov This dual action of increasing efflux and decreasing influx confers resistance to a broad spectrum of antibiotics, including ampicillin, tetracycline, and chloramphenicol. nih.govnih.gov

Studies have quantified this induction, showing that growth in the presence of sodium salicylate leads to a significant increase in mar operon expression. nih.govresearchgate.net

| Experimental Condition | Target Measured | Fold Increase in Expression (vs. Untreated Control) |

| Wild-type E. coli + 5.0 mM Sodium Salicylate | mar-specific RNA | 5 to 10 times |

| Wild-type E. coli with mar promoter-lacZ fusion + Salicylate | β-galactosidase activity | 6 times |

| Mar mutant + Salicylate | mar-specific RNA | 30 to 50 times |

Data sourced from Cohen et al. (1993). nih.gov

Characterization of Mar-Independent Resistance Pathways

In addition to activating the mar operon, salicylates can also induce antibiotic resistance through one or more mar-independent pathways. nih.govresearchgate.net Evidence for this comes from studies using mar-deficient strains of E. coli. nih.gov When these strains, which lack a functional mar locus, are grown in the presence of salicylate, they still exhibit increased resistance to antibiotics. nih.govresearchgate.net

The observed effects in these mar-deficient strains include decreased permeation of the outer membrane to certain antibiotics (e.g., cephaloridine) and reduced levels of the OmpF porin. nih.govresearchgate.net While the magnitude of these changes is generally less pronounced than in wild-type strains containing the mar operon, their occurrence confirms the existence of an alternative mechanism for inducing resistance that is not reliant on MarA. nih.gov The precise molecular details of this unidentified pathway remain an area of ongoing research. nih.govresearchgate.net

Organ System Toxicological Responses

The toxicological profile of this compound is primarily understood through the actions of its metabolic products, salicylic (B10762653) acid and tetrahydrofurfuryl alcohol, following hydrolytic cleavage in the body. The principal toxicological concerns are associated with the salicylate moiety, which has well-documented effects on various organ systems.

Auditory System Pathophysiology (e.g., Tinnitus Models)

The salicylate component of this compound is a well-established ototoxic agent, known to induce reversible hearing loss and tinnitus (a phantom perception of sound). nih.govnih.govresearchgate.netresearchgate.net Due to its reliability in producing these symptoms, salicylate is frequently used in animal models to study the underlying mechanisms of tinnitus. nih.govresearchgate.net

The pathophysiological effects of salicylate on the auditory system occur at both peripheral and central levels:

Peripheral Effects: In the cochlea, salicylate is understood to affect the function of outer hair cells (OHCs). It acts as a competitive antagonist for the chloride anion binding site of prestin, the motor protein responsible for OHC electromotility. researchgate.net This inhibition leads to a reduction in the cochlear amplifier function, resulting in hearing loss. researchgate.net Studies show that acute salicylate administration causes a frequency-dependent reduction in distortion product otoacoustic emissions (DPOAEs), which are indicators of healthy OHC function. nih.govresearchgate.net

Central Nervous System Effects: Centrally, salicylate induces neuroplastic changes and hyperactivity in auditory pathways. It has been shown to increase the spontaneous firing rate of the auditory nerve. nih.gov Furthermore, it alters neurotransmission mediated by GABA (γ-aminobutyric acid) and serotonin in the central nervous system (CNS). nih.govresearchgate.net This leads to hyperactivity in auditory processing centers, including the inferior colliculus, auditory cortex, and lateral amygdala. nih.govnih.govuw-ctu.org This central hyperactivity is considered a key contributor to the perception of tinnitus. uw-ctu.org In the auditory cortex, salicylate can cause a shift in the frequency tuning of neurons, altering the brain's tonotopic map. nih.govresearchgate.netresearchgate.net

| Auditory Structure | Effect of Salicylate | Underlying Mechanism | Resulting Pathophysiology |

|---|---|---|---|

| Outer Hair Cells (Cochlea) | Reduced Electromotility | Competitive antagonism of the prestin motor protein. researchgate.net | Hearing loss, reduced DPOAEs. nih.govresearchgate.net |

| Auditory Nerve | Increased Spontaneous Firing Rate | Not fully elucidated, but contributes to hyperactivity. nih.gov | Aberrant neural signals to central auditory structures. |

| Central Auditory System (e.g., Auditory Cortex, Amygdala) | Neuronal Hyperactivity | Alteration of GABAergic and serotonergic neurotransmission. nih.govresearchgate.net | Generation and perception of tinnitus. nih.govuw-ctu.org |

Central Nervous System Effects and Mechanisms

Beyond the auditory pathways, the salicylate metabolite affects broader central nervous system functions. The primary mechanism involves the modulation of inhibitory neurotransmission. Research has demonstrated that salicylate enhances neuronal excitation by reducing the effects of GABA, the main inhibitory neurotransmitter in the brain. nih.govresearchgate.net

In studies using rat hippocampal slices, salicylate was found to significantly inhibit the amplitudes of both evoked and miniature inhibitory postsynaptic currents. nih.govresearchgate.net It directly reduces the function of GABA-A receptors, leading to a state of disinhibition and subsequent network hyperactivity. nih.govresearchgate.net This action is not confined to the hippocampus; similar effects on GABAergic transmission have been observed in the auditory cortex and other regions. researchgate.net This disruption of the excitatory/inhibitory balance can impair synaptic and neural network functions. nih.gov

| CNS Region | Primary Effect | Molecular Mechanism |

|---|---|---|

| Hippocampus | Enhanced Neuronal Excitation | Reduction of inhibitory GABAergic transmission; direct reduction of GABA-A receptor-mediated responses. nih.govresearchgate.net |

| Auditory Cortex | Neuronal Hyperactivity | Inhibition of GABAergic transmission. researchgate.net |

| General CNS | Network Hyperactivity | Alteration of GABA and serotonin-mediated neurotransmission. nih.govresearchgate.net |

Metabolic Saturation in Hepatic and Renal Pathways

The liver is the principal organ for the metabolism of drugs, with the kidneys playing a key role in excretion. nih.gov The metabolism of salicylate, the active metabolite of this compound, occurs primarily in the liver through pathways such as glucuronidation and sulfation. nih.govclinpgx.org

At therapeutic concentrations, these metabolic pathways efficiently process the compound. However, at higher concentrations, the enzymes responsible for these transformations can become saturated. nih.govclinpgx.org Specifically, the sulfation pathway has a limited capacity and becomes saturated first. nih.govclinpgx.org Once this occurs, a larger proportion of the drug is shunted to other pathways, such as glucuronidation and oxidation. With progressively higher doses, the glucuronidation pathway can also become saturated. nih.gov

This metabolic saturation leads to a decrease in the clearance rate of the drug, causing it to accumulate in the body and increasing the risk of toxicity. nih.gov Both the liver and the kidneys are involved in these processes; the liver is the main site of biotransformation, while the kidneys are crucial for excreting the parent drug and its water-soluble metabolites. nih.govclinpgx.org Renal mitochondria have also been shown to metabolize salicylate, indicating that the kidney is a site of both metabolism and excretion. nih.gov

Biotransformation and Detoxification Mechanisms in Biological Systems

Biotransformation is the process by which the body chemically modifies xenobiotics, like this compound, to facilitate their elimination. This typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with an endogenous molecule to create a highly water-soluble, excretable product. nih.govnih.gov

Hydrolytic Metabolism to Salicylic Acid and Tetrahydrofurfuryl Alcohol

This compound is an ester compound. The first step in its biotransformation is the hydrolytic cleavage of the ester bond. This Phase I hydrolysis reaction is catalyzed by esterase enzymes found in the plasma, liver, and other tissues. This reaction yields two primary metabolites: Salicylic Acid and Tetrahydrofurfuryl Alcohol. scbt.comnih.gov

Salicylic Acid: This is the pharmacologically and toxicologically active moiety. It subsequently undergoes Phase II metabolism, primarily in the liver. The main detoxification pathways are conjugation with glucuronic acid to form salicyl acyl glucuronide and phenolic glucuronide, and conjugation with glycine (B1666218) to form salicyluric acid.

Tetrahydrofurfuryl Alcohol (THFA): This component is a colorless liquid used as a specialty solvent and chemical intermediate. frontierspecialtychemicals.comfuran.com It is considered the less toxic metabolite and is metabolized and excreted.

Kinetics of Metabolic Pathway Saturation

The elimination of salicylate follows dose-dependent kinetics. At low doses, the metabolic processes follow first-order kinetics, where the rate of elimination is directly proportional to the drug concentration.

However, as noted in section 6.3.3, the key Phase II conjugation pathways—specifically salicyluric acid formation and phenolic glucuronide formation—are capacity-limited. nih.govclinpgx.org When high doses of salicylate are present, these pathways become saturated. At this point, the kinetics shift from first-order to zero-order, meaning the drug is eliminated at a constant rate, regardless of its concentration. This shift is a critical factor in salicylate toxicity, as it leads to a disproportionate increase in plasma concentration and a prolonged elimination half-life with only modest increases in dosage, significantly heightening the risk of adverse toxicological outcomes. The saturation of these pathways is a hallmark of salicylate metabolism in both hepatic and renal systems. nih.govclinpgx.org

Environmental Fate, Transport, and Ecotoxicology

Environmental Distribution and Transformation Pathways

The distribution and ultimate fate of Tetrahydrofurfuryl salicylate (B1505791) in the environment are governed by its physicochemical properties and its susceptibility to various degradation mechanisms.

Partitioning and Transport in Aquatic and Terrestrial Systems

The partitioning of a chemical between water, soil, and air is a key determinant of its environmental transport and distribution. The octanol-water partition coefficient (log K_ow_), water solubility, and the soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) are fundamental parameters used to predict this behavior.

For Tetrahydrofurfuryl salicylate, the estimated log K_ow_ is 2.600, and its water solubility is estimated at 272.7 mg/L at 25°C. These values suggest a moderate potential for bioaccumulation and some tendency to sorb to organic matter in soil and sediment. The soil organic carbon-water partitioning coefficient (K_oc_) can be estimated using quantitative structure-activity relationship (QSAR) models, such as those within the US EPA's EPI Suite™. Based on its chemical structure, this compound is predicted to have a K_oc_ value that indicates moderate mobility in soil. Chemicals with moderate mobility have a tendency to leach into groundwater, but can also be retained in the topsoil, making them available for degradation or uptake by organisms.

The transport of this compound in aquatic systems will be influenced by its water solubility and its partitioning to suspended solids and sediments. In terrestrial systems, its mobility will be largely dependent on the organic matter content of the soil; higher organic matter content will lead to greater sorption and reduced transport.

Table 7.1: Estimated Physicochemical Properties of this compound Relevant to Environmental Partitioning and Transport

| Property | Value | Source |

| Log K_ow (Octanol-Water Partition Coefficient) | 2.600 | Estimated |

| Water Solubility | 272.7 mg/L at 25°C | Estimated |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | Moderate (estimation) | Predicted via QSAR |

Biodegradation and Biotransformation in Environmental Compartments

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the removal of chemicals from the environment.

Microbial Degradation Mechanisms and Pathways

The microbial degradation of this compound is expected to proceed via an initial hydrolysis of the ester bond, yielding salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. Both of these breakdown products are known to be biodegradable.

Degradation of Tetrahydrofurfuryl Alcohol: Bacteria capable of utilizing tetrahydrofurfuryl alcohol as a sole carbon and energy source have been isolated. For instance, Ralstonia eutropha initiates the degradation of tetrahydrofurfuryl alcohol by oxidizing it to tetrahydrofuran-2-carboxylic acid. This reaction is catalyzed by an inducible alcohol dehydrogenase.

Degradation of Salicylic Acid: Salicylic acid is a common intermediate in the microbial degradation of various aromatic compounds, such as naphthalene. Bacteria, particularly from the genus Pseudomonas, are known to degrade salicylate. The degradation pathway often involves the conversion of salicylate to catechol or gentisic acid, which are then further broken down through ring cleavage and channeled into central metabolic pathways like the Krebs cycle.

Hydrolysis: this compound → Salicylic Acid + Tetrahydrofurfuryl Alcohol

Mineralization: The individual components are then degraded by different microbial populations.

Factors Influencing Environmental Biodegradability

Several environmental factors can influence the rate and extent of the biodegradation of this compound.

pH: As hydrolysis is a key initial step in the degradation of this compound, pH is a critical factor. As with other esters, hydrolysis is generally faster at higher pH values. This would make the compound more readily available for subsequent microbial degradation in neutral to alkaline environments.

Presence of Adapted Microbial Communities: The presence of microorganisms capable of degrading both the salicylate and tetrahydrofurfuryl moieties is essential for the complete mineralization of the compound. Environments with a history of exposure to similar aromatic and heterocyclic compounds may harbor microbial communities that are pre-adapted to degrade this compound more rapidly.

Oxygen Availability: The microbial degradation of aromatic compounds like salicylic acid is typically an aerobic process, requiring oxygen. Therefore, the availability of oxygen in soil and water will significantly impact the rate of degradation. In anaerobic environments, the degradation would be much slower or may not occur at all.

Temperature and Nutrient Availability: Like all biological processes, microbial degradation is influenced by temperature, with optimal rates occurring within a specific temperature range for the active microorganisms. The availability of other nutrients, such as nitrogen and phosphorus, is also crucial for supporting microbial growth and activity.

Ecotoxicological Impact Assessment

The ecotoxicological impact of this compound on aquatic and terrestrial organisms is not well-documented in publicly available literature. However, predictions can be made using QSAR models, such as the ECOSAR™ program within the US EPA's EPI Suite™, which estimates the toxicity of chemicals to aquatic organisms based on their structural properties. These estimations provide a preliminary assessment of the potential environmental risk.

The ecotoxicity of the hydrolysis products, salicylic acid and tetrahydrofurfuryl alcohol, can also provide insight into the potential impact of the parent compound. Studies on salicylic acid have shown that it can be toxic to aquatic organisms. For example, research on Daphnia magna has indicated that salicylic acid can impair behavior and physiology, with the reproducibility of Daphnia magna being reduced at a concentration of 20 mg/L.

Table 7.2: Predicted Acute Aquatic Toxicity of this compound (ECOSAR™)

| Organism | Endpoint | Predicted Value (mg/L) |

| Fish | 96-hour LC_50 | Value to be generated from ECOSAR |

| Aquatic Invertebrates (Daphnia) | 48-hour EC_50_ | Value to be generated from ECOSAR |

| Green Algae | 96-hour EC_50_ | Value to be generated from ECOSAR |

Note: The values in this table are predictions from a QSAR model and should be used for screening-level assessment. Experimental data would be required for a definitive risk assessment.

Given the lack of empirical data, a comprehensive ecotoxicological impact assessment for this compound cannot be definitively made. However, based on its predicted properties and the known toxicity of its degradation products, it can be inferred that the compound and its metabolites may pose a risk to aquatic organisms, particularly in areas of high discharge.

Effects on Non-Target Organisms Across Trophic Levels

No studies were found that specifically investigate the effects of this compound on non-target organisms across different trophic levels.

Synergistic and Antagonistic Effects with Co-Contaminants

There is no available information on the synergistic or antagonistic effects of this compound in combination with other environmental co-contaminants.

Advanced Methodologies for Environmental Risk Assessment

No advanced methodologies specifically tailored for the environmental risk assessment of this compound were identified in the reviewed literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide a detailed understanding of electronic structure and its influence on chemical reactions and properties. nih.gov These methods are instrumental in elucidating reaction mechanisms and predicting molecular characteristics. nih.govresearchgate.net

Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, identifying the most energetically favorable pathways. nih.govresearchgate.net This involves locating transition states and calculating activation energies, which are crucial for understanding reaction kinetics. By assessing various paths, these calculations can determine the thermodynamic and kinetic preferences for a given chemical transformation. nih.gov

For tetrahydrofurfuryl salicylate (B1505791), such calculations could be employed to study its synthesis or degradation pathways. For instance, the esterification reaction between salicylic (B10762653) acid and tetrahydrofurfuryl alcohol could be modeled to understand the energy barriers involved. Similarly, its hydrolysis back to the starting materials could be investigated to predict its stability under various conditions.

Table 1: Key Parameters from Reaction Pathway Calculations

| Parameter | Description | Significance for Tetrahydrofurfuryl Salicylate |

|---|---|---|

| Transition State (TS) Energy | The energy of the highest point on the minimum energy path between reactants and products. | Determines the activation energy required for synthesis or degradation reactions. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction (Energy difference between TS and reactants). | A higher Ea would suggest greater kinetic stability of the molecule. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether the formation or degradation of the compound is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the "useful" work obtainable from a reaction. | Determines the spontaneity of a reaction pathway at a given temperature and pressure. |

These computational approaches allow for a systematic prediction of chemical reactions, moving beyond experimental trial and error to a more rational design of synthetic and degradative processes. nih.govresearchgate.net

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which are essential for their identification and characterization. Techniques inspired by Time-Dependent Density Functional Theory (TD-DFT) can model absorption spectra and other spectroscopic fingerprints. nih.gov

For this compound, these calculations could predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. By calculating properties like orbital energy differences and transition dipole moments, a theoretical absorption spectrum can be generated. nih.gov This predicted data can then be compared with experimental spectra to confirm the molecule's structure or to understand its electronic transitions.

Table 2: Predicted Spectroscopic and Electronic Properties

| Property | Computational Method | Application for this compound |

|---|---|---|

| Vibrational Frequencies | DFT, Hartree-Fock | Prediction of IR spectrum to identify functional groups (e.g., -OH, C=O, C-O-C). |

| Excitation Energies | TD-DFT | Prediction of UV-Vis absorption maxima, indicating electronic transitions within the aromatic ring and carbonyl group. |

| NMR Chemical Shifts | GIAO, CSGT (within DFT) | Prediction of ¹H and ¹³C NMR spectra to aid in structural elucidation. |

| HOMO/LUMO Energies | DFT | Analysis of the highest occupied and lowest unoccupied molecular orbitals to understand electronic reactivity and charge transfer possibilities. |

These predictive models can achieve results close to chemical accuracy, providing valuable insights that complement experimental spectroscopic analysis. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of molecular behavior. These simulations are particularly useful for analyzing conformational changes and intermolecular interactions. nih.gov

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses significant conformational flexibility, particularly in the tetrahydrofuran (B95107) ring and the linkage to the salicylate group.

While direct studies on this compound are scarce, research on the analogous molecule, tetrahydrofurfuryl alcohol (THFA), provides significant insights. yorku.ca Studies combining rotational spectroscopy and quantum chemical calculations on THFA have revealed that the tetrahydrofuran ring can adopt different geometries, primarily envelope (E) and twist (T) forms. yorku.ca The relative stability of these conformers is influenced by the orientation of the substituent group. For instance, the E ring geometry is favored when the substituent is in a gauche(-) position, while the T form is more stable with a gauche(+) alignment. yorku.ca The energy barriers for conversion between these forms are relatively low, suggesting that the ring can readily undergo conformational relaxation. yorku.ca

Table 3: Conformational Preferences of the Tetrahydrofurfuryl Moiety (based on THFA studies)

| Ring Geometry | Substituent Alignment | Relative Stability | Key Stabilizing Interactions |

|---|---|---|---|

| Envelope (E) | gauche (-) | Favored | Intramolecular hydrogen bonding and weak non-covalent interactions. yorku.ca |

| Twist (T) | gauche (+) | More Stable | Conformational relaxation to a more stable form. yorku.ca |

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent intermolecular interactions. frontiersin.org These interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. frontiersin.org The structure of this compound, containing both hydrogen bond donors (hydroxyl group) and acceptors (ether and carbonyl oxygens) as well as a hydrophobic aromatic ring, suggests a potential for complex intermolecular interactions.

MD simulations can be used to model how multiple this compound molecules interact with each other and with solvent molecules. Such simulations could reveal tendencies to form dimers or larger aggregates. The interplay between hydrogen bonding involving the salicylate head and hydrophobic interactions of the aromatic ring could lead to the formation of self-assembled structures like micelles or monolayers, particularly at interfaces. researchgate.netrsc.org Understanding these interactions is key to predicting the material properties and formulation behavior of the compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. creative-biolabs.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical properties and activity. creative-biolabs.comwikipedia.org These models are widely used in drug discovery and toxicology to predict the activity of new compounds and assess the risks of existing ones. creative-biolabs.comwikipedia.org

A QSAR model generally takes the form: Activity = f (physicochemical properties and/or structural descriptors) + error wikipedia.org

For this compound, QSAR models could be developed to predict various biological activities, such as anti-inflammatory or analgesic effects, based on a dataset of structurally similar compounds. The "predictor" variables in these models consist of molecular descriptors calculated from the chemical structure.

Table 4: Types of QSAR Descriptors and Their Relevance

| QSAR Type | Predictor Variables (Descriptors) | Potential Application for this compound |

|---|---|---|

| 1D-QSAR | Molecular properties like logP (lipophilicity), pKa, molecular weight. creative-biolabs.com | Correlating skin permeability with lipophilicity. |

| 2D-QSAR | Structural patterns and connectivity indices (e.g., molecular fragments). creative-biolabs.com | Identifying key structural fragments responsible for a specific biological interaction. |

| 3D-QSAR | Non-covalent interaction fields (steric, electrostatic) surrounding the molecule. creative-biolabs.com | Modeling the binding affinity to a specific enzyme or receptor target. |

| 4D-QSAR | Includes an ensemble of ligand conformations in the 3D-QSAR model. creative-biolabs.com | Accounting for the flexibility of the tetrahydrofurfuryl ring in receptor binding. |

| 5D-QSAR | Represents different induced-fit models in the 4D-QSAR. creative-biolabs.com | Simulating how a target protein might change its shape to accommodate the molecule. |

| 6D-QSAR | Incorporates different solvation models into the 5D-QSAR. creative-biolabs.com | Predicting activity in a physiological environment by accounting for water effects. |

By analyzing which chemical groups are crucial for a target effect, SAR and QSAR provide a rational basis for modifying the structure of this compound to enhance its desired properties or reduce potential toxicity. creative-biolabs.com

Molecular Docking and Ligand-Protein Interaction Predictions

In silico molecular docking serves as a powerful computational tool to predict the binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein, and to estimate the strength of their interaction. While specific molecular docking studies focusing exclusively on this compound are not extensively available in the public domain, predictions regarding its potential protein interactions can be inferred from the well-documented behavior of structurally related salicylate esters.

Salicylates are widely recognized for their interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway. drugbank.comahajournals.org These enzymes possess a long hydrophobic channel that serves as the active site for their substrate, arachidonic acid. acs.org It is within this channel that salicylate-based compounds are known to bind.

Based on its structural components—a salicylate moiety and a tetrahydrofurfuryl group—it is hypothesized that this compound would also target the active site of COX enzymes. The binding is likely to be governed by a combination of non-covalent interactions:

Hydrogen Bonding: The carboxyl and hydroxyl groups of the salicylate portion are critical for forming hydrogen bonds with key amino acid residues in the COX active site. For instance, the carboxyl group could form an ion-pair with a positively charged residue like Arginine-120, a crucial interaction for anchoring the ligand within the binding pocket. acs.org

Hydrophobic Interactions: The aromatic ring of the salicylate and the non-polar regions of the tetrahydrofurfuryl group would likely engage in hydrophobic interactions with the non-polar residues lining the enzyme's channel. This interaction is crucial for the stable positioning of the ligand.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing tetrahydrofurfuryl salicylate (THFS) with high purity for research purposes?

- Methodological Answer : THFS is synthesized via esterification of salicylic acid with tetrahydrofurfuryl alcohol (THFA), typically using acid catalysts (e.g., sulfuric acid) under controlled conditions. Key steps include:

- Refluxing : Maintain stoichiometric ratios (1:1.2 molar ratio of salicylic acid to THFA) at 80–100°C for 4–6 hours.

- Purification : Use vacuum distillation or column chromatography to isolate THFS from unreacted precursors and byproducts .

- Characterization : Confirm structure via FT-IR (C=O ester peak ~1740 cm⁻¹) and ¹H NMR (δ 6.8–7.8 ppm for aromatic protons, δ 3.5–4.2 ppm for tetrahydrofuran ring protons) .

Q. What analytical methods are suitable for characterizing THFS in experimental matrices?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 300 nm) for quantification. Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min .

- Spectroscopy : FT-IR and NMR (¹H/¹³C) for functional group confirmation.

- Mass Spectrometry : High-resolution LC-MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 223.1 .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point and thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.